molecular formula C8H11BO3 B595765 (3-Methoxy-2-methylphenyl)boronic acid CAS No. 1313617-76-3

(3-Methoxy-2-methylphenyl)boronic acid

Cat. No. B595765
M. Wt: 165.983
InChI Key: FISOIOAMTHXGEL-UHFFFAOYSA-N
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Description

“(3-Methoxy-2-methylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are important building blocks in carbon-carbon bond formation in organic synthesis . They have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives is often accomplished via the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular formula of “(3-Methoxy-2-methylphenyl)boronic acid” is C8H11BO3 . The molecular weight is 165.982 Da . The InChI string is InChI=1S/C7H9BO3/c1-11-7-4-2-3-6 (5-7)8 (9)10/h2-5,9-10H,1H3 .


Chemical Reactions Analysis

Boronic acids have the capacity to bind reversibly with diol-containing compounds . This property makes them popular in applications such as sugar sensing and continuous monitoring of glucose .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methoxy-2-methylphenyl)boronic acid” include a molecular weight of 151.96 g/mol . The InChI string is InChI=1S/C7H9BO3/c1-11-7-4-2-3-6 (5-7)8 (9)10/h2-5,9-10H,1H3 .

Scientific Research Applications

  • Sensing Applications Boronic acids are increasingly utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These applications can be homogeneous assays or heterogeneous detection .

  • Biological Labelling, Protein Manipulation and Modification The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .

  • Separation Technologies Boronic acids have been used in separation technologies . For example, they have been used for electrophoresis of glycated molecules .

  • Development of Therapeutics Boronic acids have been used in the development of therapeutics . They have been used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

  • Reagents and Catalysts in Organic Synthesis Organoboronic acids and boronic esters are used as reagents and catalysts in organic synthesis .

  • Probes and Sensors in Chemical Biology Boronic acids are used as probes and sensors in chemical biology .

  • Fluorescence Visualization of Tumors Boronic acid-carbohydrate interactions have been employed for the fluorescence visualization of tumors .

  • Click Reactions Boronic acids have been widely used in a wide range of organic reactions, including click reactions . Click reactions are a type of chemical reaction used in chemistry to quickly and reliably form a chemical bond .

  • Biomedical Applications Modern applications of boronic acid derivatives are attractive in biomedical applications after the declaration that boron is a ‘probable essential element’ for humans by the WHO .

  • Synthetic Organic, Materials, Bioorganic, and Medicinal Chemistry Boronic acids are very important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology .

  • Crystal Engineering In materials chemistry, boronic acids are important in crystal engineering .

  • Construction of Polymers with Reversible Properties Boronic acids are used in the construction of polymers with reversible properties .

Future Directions

The interest for boronic acids has been growing, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(3-methoxy-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISOIOAMTHXGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706773
Record name (3-Methoxy-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-2-methylphenyl)boronic acid

CAS RN

1313617-76-3
Record name (3-Methoxy-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-2-methylbenzeneboronic acid
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